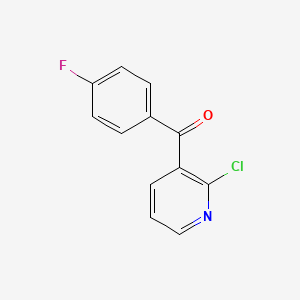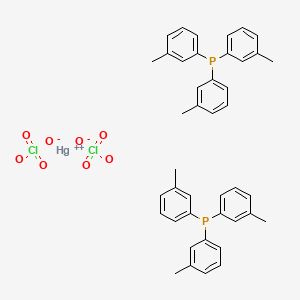
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(3-methylphenyl)phosphane and diperchlorate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(3-methylphenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{Hg(II) salt} + \text{tris(3-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(3-methylphenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Aplicaciones Científicas De Investigación
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a therapeutic agent.
Industry: It finds applications in the development of advanced materials and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism by which mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate exerts its effects involves the interaction of the mercury ion with various molecular targets. The mercury ion can form complexes with proteins and enzymes, affecting their function. The tris(3-methylphenyl)phosphane ligand can also interact with other molecules, influencing the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Mercury(2+);tris(2-methylphenyl)phosphane;diperchlorate
- Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Mercury(2+);tris(2,4-dimethylphenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in catalytic activity, binding affinity, and overall chemical behavior compared to its similar compounds.
Propiedades
Número CAS |
77630-94-5 |
|---|---|
Fórmula molecular |
C42H42Cl2HgO8P2 |
Peso molecular |
1008.2 g/mol |
Nombre IUPAC |
mercury(2+);tris(3-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clave InChI |
PPDRFSXWZAXBQA-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


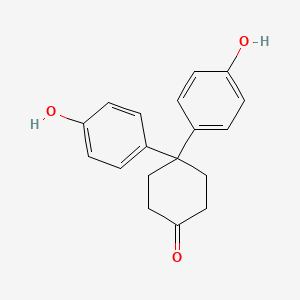
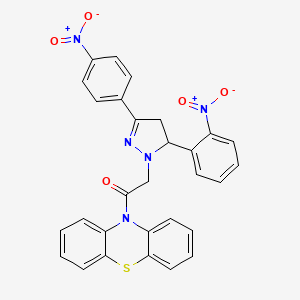
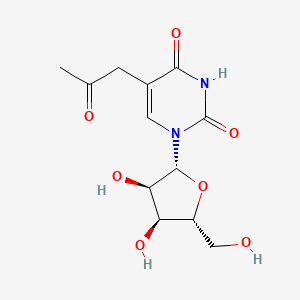
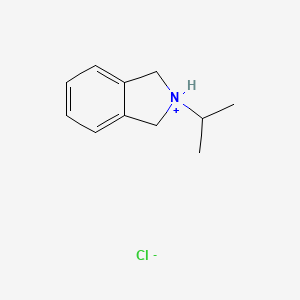
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

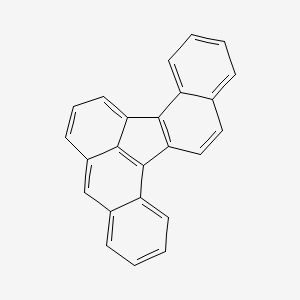
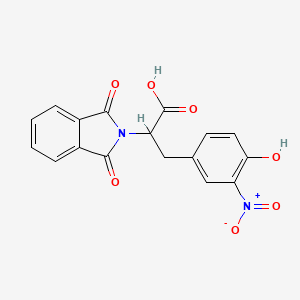
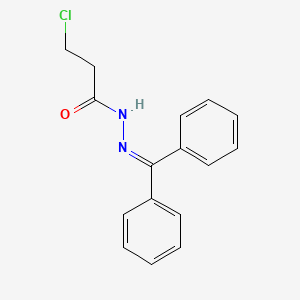
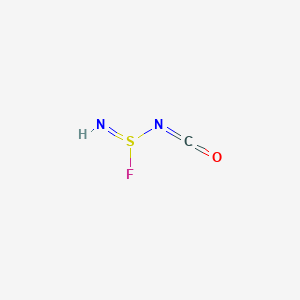
![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
